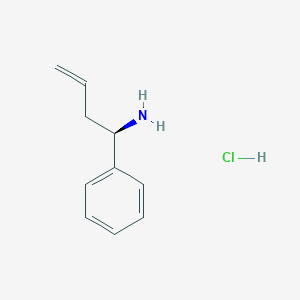

(R)-1-Phenylbut-3-en-1-amine hydrochloride

説明

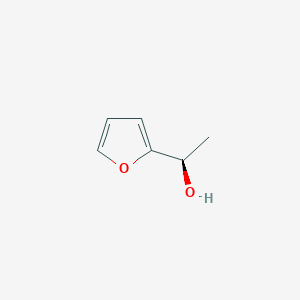

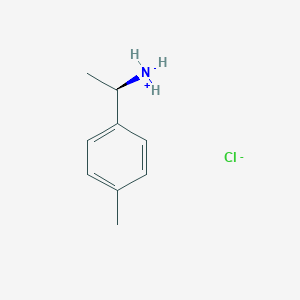

(R)-1-Phenylbut-3-en-1-amine hydrochloride is a chiral amine compound that has been studied for its potential pharmacological properties. The compound is an optically pure enantiomer, which is significant in the field of medicinal chemistry as the stereochemistry of a drug can greatly influence its efficacy and safety profile.

Synthesis Analysis

The synthesis of chiral amines such as (R)-1-Phenylbut-3-en-1-amine hydrochloride can be achieved through asymmetric reactions. One method involves the reaction of arylmethylideneamines with Grignard reagents to produce optically pure chiral amines with 100% optical purity . This method is advantageous due to its high stereochemical control and the ability to determine absolute configurations using techniques like circular dichroism.

Molecular Structure Analysis

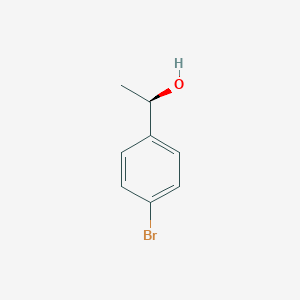

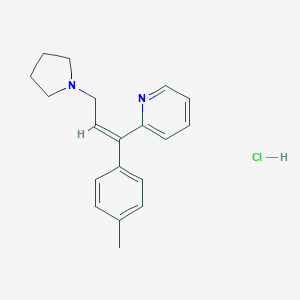

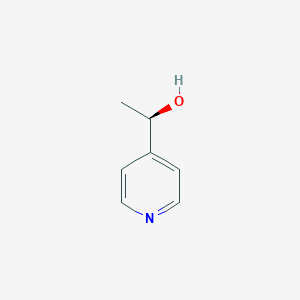

The molecular structure of (R)-1-Phenylbut-3-en-1-amine hydrochloride is characterized by the presence of an aromatic ring and an amine group, which are common functional groups in pharmacologically active compounds. The stereochemistry of the compound is crucial, as it can affect the interaction with biological targets.

Chemical Reactions Analysis

(R)-1-Phenylbut-3-en-1-amine hydrochloride can participate in various chemical reactions due to its functional groups. For instance, the amine group can be involved in reactions such as hydroaminomethylation, where it reacts with alkenes in the presence of carbon monoxide and hydrogen to form secondary and tertiary amines . This type of reaction is catalyzed by rhodium complexes and can be performed in a one-pot process, which is beneficial for the efficient synthesis of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-Phenylbut-3-en-1-amine hydrochloride, such as solubility, melting point, and stability, are important for its application in drug development. While the provided papers do not directly discuss these properties, they are typically determined through experimental studies and are essential for understanding the compound's behavior in biological systems.

Relevant Case Studies

Case studies involving (R)-1-Phenylbut-3-en-1-amine hydrochloride and related compounds have shown that these chiral amines can exhibit significant analgesic activity . The hydrochlorides of certain chiral amines were found to be equipotent with known analgesics like (-)-pentazocine hydrochloride, indicating their potential as pain-relieving agents. Additionally, the lack of antagonism by (-)-naloxone hydrochloride suggests that these compounds may have a different mechanism of action from traditional opioids.

科学的研究の応用

Racemization in Pharmaceutical Synthesis

(R)-1-Phenylbut-3-en-1-amine hydrochloride plays a role in the racemization process of pharmaceutical intermediates. For instance, it has been used in the racemization of (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing the urinary antispasmodic drug solifenacin. This process involves a one-pot procedure with N-chlorination, conversion to the imine hydrochloride, and reduction of the imine double bond (Bolchi et al., 2013).

Ligand Synthesis in Organometallic Chemistry

In organometallic chemistry, (R)-1-Phenylbut-3-en-1-amine hydrochloride is utilized in the synthesis of complex ligands. For example, it is involved in the formation of palladium(II) complexes with cis-s-cis-enaminones (Iida et al., 1981) and in the diastereoselective formation of chiral-at-metal P-tethered arene ruthenium(II) complexes (Pinto et al., 2004).

Enzymatic Kinetic Resolution in Organic Synthesis

This compound is used in the enzymatic kinetic resolution (EKR) of racemates, particularly in the separation of amines and alcohols enantiomers. It has been employed in continuous flow processes using PEG600 carboxylates as acylating agents, resulting in high yield and enantiomeric purity of certain amines (Bassut et al., 2018).

Synthesis of Optically Pure Compounds

(R)-1-Phenylbut-3-en-1-amine hydrochloride is significant in the synthesis of optically pure compounds. It has been used in the preparation of enantiomerically pure tert-butyl(methyl)phenylsilanes, where racemic tert-butyl(methyl)phenylsilyl chloride reacts with (R)-(−)-2-amino-1-butanol to give hydrochloride for further processing (Jankowski et al., 1999).

Pharmaceutical and Medicinal Applications

While (R)-1-Phenylbut-3-en-1-amine hydrochloride itself is not directly used as a medication, its derivatives and related compounds have applications in pharmaceutical and medicinal research. For example, it is involved in the synthesis of compounds with potential analgesic activity and as intermediates in synthesizing various biologically active molecules (Takahashi et al., 1984).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and potential health effects . The specific safety and hazard information for “®-1-Phenylbut-3-en-1-amine hydrochloride” is not available in the sources I found.

特性

IUPAC Name |

(1R)-1-phenylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZDHMKEKWBTM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Phenylbut-3-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。